3,5-Bis(trifluoromethyl)phenylboronic acid
Overview
Description
3,5-Bis(trifluoromethyl)phenylboronic acid: is an organoboron compound with the molecular formula C8H5BF6O2 . It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Mechanism of Action
Target of Action
It is commonly used as a reactant in the synthesis of various compounds . It is often used in the design of drug molecules and organic synthesis intermediates .
Mode of Action
The compound’s mode of action is primarily through the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 3,5-Bis(trifluoromethyl)phenylboronic acid is involved, is a key biochemical pathway . This reaction is widely used in organic chemistry to synthesize various biologically active molecules .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the presence of a palladium catalyst and the pH of the reaction environment . Furthermore, the compound’s strong electron-withdrawing trifluoromethyl groups can alter the electronic density of ligand structures in metal-catalyzed chemistry, thereby influencing its catalytic effect .
Biochemical Analysis
Biochemical Properties
3,5-Bis(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. This binding is facilitated by the boronic acid moiety, which forms reversible covalent bonds with the serine or threonine residues in the enzyme’s active site . Additionally, this compound is involved in the synthesis of primary amino acid derivatives with anticonvulsant activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles and metabolic fluxes within the cell . Furthermore, this compound can induce apoptosis in cancer cells by disrupting critical signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This binding inhibits enzyme activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic fluxes by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, its accumulation in the cytoplasm can enhance its inhibitory effects on cytoplasmic enzymes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for instance, can enable it to interact with nuclear proteins and influence gene expression . Similarly, its presence in the mitochondria can affect mitochondrial function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)phenylboronic acid typically involves the following steps:
Halogenation: The starting material, 3,5-dimethylphenylboronic acid, undergoes halogenation to introduce trifluoromethyl groups.
Trifluoromethylation: The halogenated intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Hydrolysis: The final step involves hydrolysis to convert the intermediate into the desired boronic acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 3,5-Bis(trifluoromethyl)phenylboronic acid. .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Base: Typically potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Functionalized Phenylboronic Acids: Resulting from various substitution reactions
Scientific Research Applications
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Biology and Medicine:
Drug Development: Used in the synthesis of potential drug candidates due to its ability to form stable carbon-carbon bonds.
Industry:
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Difluorophenylboronic acid
- 4-Fluorophenylboronic acid
Comparison:
- Reactivity: 3,5-Bis(trifluoromethyl)phenylboronic acid is more reactive in Suzuki-Miyaura coupling reactions compared to its mono-substituted counterparts due to the presence of two trifluoromethyl groups .
- Stability: The compound is relatively stable under standard conditions, making it suitable for various synthetic applications .
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16)17/h1-3,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTABBGLHGBJQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224421 | |
Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73852-19-4 | |
Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073852194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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